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Abstract

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation
channels implicated in a multitude of physiological processes. The lack of potent and selective
inhibitors has historically hindered the elucidation of the specific roles of individual TRPC
channel subtypes. This technical guide details the discovery and development of ML204, a
novel and selective inhibitor of TRPC4 and TRPC5 channels.[1][2] ML204 was identified
through a high-throughput screening campaign and has since become a valuable
pharmacological tool for investigating the function of TRPC4/C5-containing channels.[1][2] This
document provides a comprehensive overview of the quantitative data, detailed experimental
protocols, and key logical and procedural workflows involved in the identification and
characterization of ML204.

Discovery of ML204

ML204 was identified from a high-throughput screen of the Molecular Libraries Small Molecule
Repository, which comprised approximately 305,000 compounds.[1][2] The primary screen was
designed to identify inhibitors of mouse TRPC4[ channels stably co-expressed in HEK293
cells with the p-opioid receptor. Channel activation was initiated by the p-opioid receptor
agonist DAMGO, and the resulting intracellular calcium influx was measured using a
fluorescent calcium indicator. This effort led to the identification of a promising hit compound
which, after resynthesis and further characterization, was designated ML204.[3]
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High-Throughput Screening (HTS) Workflow

The HTS workflow was a multi-step process designed to identify and validate potent and

selective inhibitors of TRPCA4.
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High-Throughput Screening Workflow for the Identification of ML204.

Mechanism of Action and Selectivity

ML204 acts as a direct inhibitor of TRPC4 and TRPC5 channels.[4] Electrophysiological
studies have shown that ML204 can block TRPCA4[ currents activated through various
mechanisms, including G-protein coupled receptor (GPCR) stimulation and direct G-protein
activation with intracellular GTPyS.[1][2] This suggests that ML204's mechanism of action is a
direct blockade of the channel, rather than interference with upstream signaling pathways.[1][2]

Signaling Pathway of TRPC4 Activation and Inhibition by
ML204

The following diagram illustrates the signaling cascade leading to TRPC4 activation and the
point of inhibition by ML204.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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